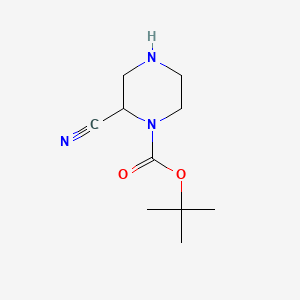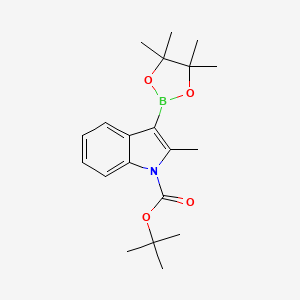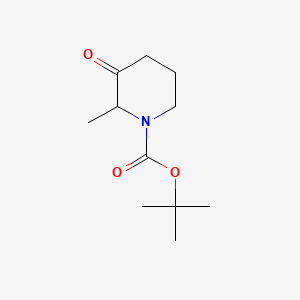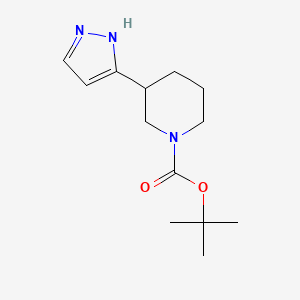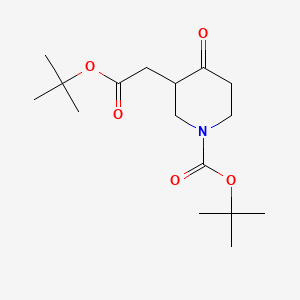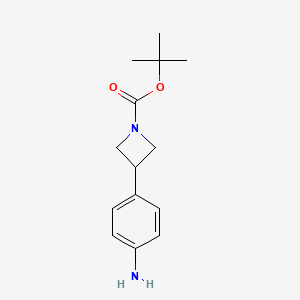
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate, also known as 4-MBPC, is an organocarbamate compound and a member of the piperazinylbenzylcarbamate family. 4-MBPC has been widely studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including tert-butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate derivatives, were synthesized as ligands for the histamine H4 receptor (H4R). Compound optimization led to derivatives with significant potency in vitro and demonstrated anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).
Synthesis of Jak3 Inhibitor Intermediates
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound structurally related to tert-butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate, is noted as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound was developed, which is advantageous due to the ease of obtaining raw materials and its suitability for industrial scale-up (Xin-zhi, 2011).
Rhodium-Catalyzed Enantioselective Additions
The compound plays a role in rhodium-catalyzed enantioselective addition reactions, particularly in the preparation of tert-butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate. This research highlights the compound's utility in complex organic syntheses and its potential applicability in the development of novel organic molecules (Storgaard & Ellman, 2009).
Synthesis of Drug Intermediates
The compound has been used in the synthesis of important drug intermediates, demonstrating its significance in the pharmaceutical industry. For instance, tert-butyl pyrrolidin-3-ylmethylcarbamate, structurally related to tert-butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate, is noted for its simple, cost-efficient, and environmentally friendly synthesis process (Min, 2010).
Anticancer Drug Synthesis
tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to tert-butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate, is identified as a significant intermediate for small molecule anticancer drugs. The study elaborated on a rapid and high-yield synthetic method for this compound, emphasizing its relevance in the development of anticancer therapeutics (Zhang et al., 2018).
Propiedades
IUPAC Name |
tert-butyl N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)18-13-14-5-7-15(8-6-14)20-11-9-19(4)10-12-20/h5-8H,9-13H2,1-4H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPWLFHOGGEZQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151214 |
Source


|
| Record name | 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927676-52-6 |
Source


|
| Record name | 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927676-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


